7-(difluoromethyl)-N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
7-(difluoromethyl)-N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a difluoromethyl group, a methoxyphenylsulfamoyl group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(difluoromethyl)-N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core, introduction of the difluoromethyl group, and subsequent functionalization with the methoxyphenylsulfamoyl and methylphenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
7-(difluoromethyl)-N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
7-(difluoromethyl)-N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antibacterial, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(difluoromethyl)-N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
ethyl 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate: Shares a similar pyrazolo[1,5-a]pyrimidine core but differs in the functional groups attached.
7-(difluoromethyl)-5-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide: Another related compound with different substituents on the pyrazolo[1,5-a]pyrimidine core.
Uniqueness
The uniqueness of 7-(difluoromethyl)-N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C28H23F2N5O4S |
---|---|
Molecular Weight |
563.6 g/mol |
IUPAC Name |
7-(difluoromethyl)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C28H23F2N5O4S/c1-17-3-5-18(6-4-17)24-15-25(26(29)30)35-27(33-24)23(16-31-35)28(36)32-19-9-13-22(14-10-19)40(37,38)34-20-7-11-21(39-2)12-8-20/h3-16,26,34H,1-2H3,(H,32,36) |
InChI Key |
ZXOMVXIQBFVQGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=CC=C(C=C5)OC |
Origin of Product |
United States |
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